Structure Elucidation of (3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol: A Multi-Technique Approach
Structure Elucidation of (3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol: A Multi-Technique Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The robust and unambiguous determination of a molecule's chemical structure is a cornerstone of modern chemical research and drug development. (3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol is a fluorinated biphenyl derivative, a class of compounds frequently utilized as key building blocks in the synthesis of pharmaceuticals and advanced materials. The presence of fluorine atoms and the rotational flexibility of the biphenyl core introduce specific complexities into its structural analysis. This guide provides a comprehensive, field-proven strategy for the complete structure elucidation of (3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol, integrating data from a suite of complementary analytical techniques. We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how a self-validating system of analysis provides absolute confidence in the final structural assignment.
The Strategic Workflow: An Integrated Analytical Blueprint
Caption: Integrated workflow for structure elucidation.
Foundational Analysis: Synthesis and Purity
The journey to structure elucidation begins with the successful synthesis of the target compound. A common and effective method for preparing substituted biphenyls is the Suzuki-Miyaura coupling reaction. In this case, the likely route involves coupling (2-(hydroxymethyl)phenyl)boronic acid with 1,2-difluoro-4-iodobenzene under palladium catalysis.
Following synthesis, preliminary analysis using Thin-Layer Chromatography (TLC) will confirm the consumption of starting materials and the formation of a new product. A single spot on the TLC plate (visualized under UV light) suggests a pure compound. Subsequent purification, typically by column chromatography, yields the sample for further analysis. A sharp, defined melting point provides an additional, early indicator of sample purity.
Spectroscopic Characterization: Assembling the Molecular Blueprint
Spectroscopy is the core of structure elucidation, providing detailed information about the molecule's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR adds another layer of certainty.[1][2] The presence of fluorine introduces characteristic couplings to both ¹H and ¹³C nuclei, which are invaluable for confirming the substitution pattern.[3][4]
3.1.1 ¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (the number of protons of each type), and their connectivity through spin-spin coupling. The ortho-substitution on one ring and the 3',4'-difluoro substitution on the other will create a complex but interpretable set of signals in the aromatic region (typically 6.8-7.8 ppm).
3.1.2 ¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments. A key feature will be the presence of large one-bond carbon-fluorine couplings (¹JCF, typically >240 Hz) and smaller multi-bond couplings (²JCF, ³JCF), which are definitive for assigning the fluorinated carbons and their neighbors.[4]
3.1.3 ¹⁹F NMR Spectroscopy
¹⁹F NMR is essential for fluorinated molecules, offering high sensitivity and a wide chemical shift range that minimizes signal overlap.[1] The spectrum is expected to show two distinct signals for the F-3' and F-4' nuclei, appearing as doublet of doublets due to mutual coupling (ortho coupling, ³JFF) and coupling to adjacent aromatic protons (³JHF and ⁴JHF).
Table 1: Predicted NMR Data for (3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol in CDCl₃
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~7.60 - 7.30 | m | - | 4H, Aromatic (unsubstituted ring) |
| ~7.25 - 6.90 | m | - | 3H, Aromatic (difluoro-substituted ring) | |
| ~4.60 | s | - | 2H, -CH₂OH | |
| ~1.80 | br s | - | 1H, -OH | |
| ¹³C | ~150 - 148 | dd | ¹JCF ≈ 245, ²JCF ≈ 15 | C-3' or C-4' |
| ~149 - 147 | dd | ¹JCF ≈ 248, ²JCF ≈ 14 | C-4' or C-3' | |
| ~141 - 121 | m | - | Aromatic C (non-F substituted) | |
| ~125 - 115 | m | ²JCF, ³JCF | Aromatic C (F-substituted ring) | |
| ~62.5 | s | - | -CH₂OH | |
| ¹⁹F | ~ -135 | d | ³JFF ≈ 20 | F-3' |
| | ~ -140 | d | ³JFF ≈ 20 | F-4' |
Protocol: NMR Sample Preparation and Data Acquisition
-
Preparation: Accurately weigh 5-10 mg of the purified compound into a clean vial.
-
Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. Vortex gently until the sample is fully dissolved.
-
Transfer: Transfer the solution to a clean, 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and 2D (COSY, HSQC, HMBC) spectra on a standard NMR spectrometer (e.g., 400 MHz or higher). Ensure sufficient scans are acquired for ¹³C and 2D experiments to achieve a good signal-to-noise ratio.
3.1.4 2D NMR for Unambiguous Assignments
While 1D NMR provides the basic data, 2D NMR experiments are required to connect the pieces.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH), confirming which protons are adjacent on the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals correlations between protons and carbons that are two or three bonds away. This allows for the definitive connection of the two aromatic rings across the C-C bond and confirms the position of the -CH₂OH group.
Caption: Key HMBC correlations confirming connectivity.
Mass Spectrometry (MS): Confirming the Formula
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues. High-Resolution Mass Spectrometry (HRMS) is indispensable as it measures the mass-to-charge ratio (m/z) with extremely high accuracy, allowing for the unambiguous determination of the molecular formula.
For (3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol (C₁₃H₁₀F₂O), the expected exact mass is 220.0699. An HRMS measurement confirming this value provides very strong evidence for the elemental composition. The mass spectra of fluorinated compounds can be complex, but characteristic fragments often arise from the loss of the -CH₂OH group, water, or cleavage at the biphenyl linkage.[5][6][7]
Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer (e.g., an ESI-TOF instrument) via direct infusion or through an HPLC system.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Analysis: Compare the measured exact mass of the molecular ion peak with the theoretical calculated mass for C₁₃H₁₀F₂O to confirm the molecular formula.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[8] The spectrum provides a molecular "fingerprint."
Table 2: Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600 - 3200 | O-H Stretch (broad) | Alcohol (-OH) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H (-CH₂) |
| 1600 & 1500 | C=C Stretch | Aromatic Ring |
| 1250 - 1150 | C-F Stretch | Aryl-Fluoride |
| 1050 - 1000 | C-O Stretch | Primary Alcohol |
The presence of a strong, broad absorption band around 3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the alcohol.[9][10] Strong peaks in the 1250-1150 cm⁻¹ region will confirm the C-F bonds.
Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Background Scan: Ensure the ATR crystal surface is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Collection: Collect the spectrum, typically over a range of 4000 to 500 cm⁻¹.[8]
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Definitive Confirmation: Single-Crystal X-ray Diffraction
While the combination of NMR, MS, and IR provides an overwhelming case for the proposed structure, single-crystal X-ray diffraction is the undisputed "gold standard." It provides a precise three-dimensional map of the atoms in space, confirming not only the connectivity but also the bond lengths, bond angles, and conformation in the solid state.[11][12]
A key parameter for biphenyl derivatives is the dihedral angle between the two aromatic rings. Due to steric hindrance from the ortho -CH₂OH group, the rings are expected to be twisted relative to each other, a non-planar configuration that X-ray crystallography can precisely measure.[13][14]
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The primary challenge is to grow a single crystal of suitable size and quality. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., hexane/ethyl acetate).
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a focused beam of X-rays, and the resulting diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, resulting in the final, detailed 3D structure.
Conclusion: A Unified and Validated Structural Assignment
References
- BenchChem. A Comparative Guide to the X-ray Crystallography of Biphenyl Derivatives Analogous to 3-(4-Biphenyl)-2-methyl-1-propene.
- SciSpace. The Molecular Structure of Biphenyl and some of its Derivatives. II.
- PMC. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- ResearchGate. The structures of biphenyl derivatives and their photosensitizing...
- Molbase. Synthesis of 2,4-difluoro[1,1'-biphenyl]-3-methanol.
- ResearchGate. X‐ray crystal structures of A) (R)‐biphenyl‐capped CD 1 a and B) (S).
- Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols.
- NIST. Mass spectra of fluorocarbons.
- PubChem. (3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol.
- NIST. Mass Spectra of Fluorocarbons.
- Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Spectroscopy Online. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols.
- Jeol USA. Structure Elucidation of Fluorinated Compounds by NMR.
- ResearchGate. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- YouTube. FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols.
- RCSB PDB. 2XRX: CRYSTAL STRUCTURE OF BIPHENYL DIOXYGENASE IN COMPLEX WITH BIPHENYL FROM BURKHOLDERIA XENOVORANS LB400.
- PMC. Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables.
- JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes.
- PubMed. Analysis and characterization of novel fluorinated compounds used in surface treatments products.
- AIP Publishing. Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO.
- Spectroscopy Online. Simplifying Structure Elucidation of Fluorinated Small Molecules.
- MSU chemistry. Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry.
- MDPI. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide.
- Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
Sources
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. jeolusa.com [jeolusa.com]
- 4. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
